molecular formula C10H8BrNO2 B2896961 6-bromo-4-methoxyisoquinolin-1(2H)-one CAS No. 1443377-59-0

6-bromo-4-methoxyisoquinolin-1(2H)-one

Cat. No. B2896961
CAS RN: 1443377-59-0
M. Wt: 254.083
InChI Key: CPTUQYGZVVHFNK-UHFFFAOYSA-N
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Description

6-bromo-4-methoxyisoquinolin-1(2H)-one is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a bromine atom and a methoxy group. This compound belongs to the family of isoquinolin-1(2H)-ones, which are known for their diverse biological activities. In

Scientific Research Applications

Inhibitors of Steroid 5alpha Reductases

6-Bromo-4-methoxyisoquinolin-1(2H)-one has been studied for its potential as an inhibitor of steroid 5alpha reductases. Research indicates that compounds related to 6-bromo-4-methoxyisoquinolin-1(2H)-one exhibit inhibitory activity against steroid 5alpha reductases, which are enzymes involved in steroid metabolism. The activity and selectivity of these inhibitors depend on the specific features of the heterocycle and the size of the substituent (Baston, Palusczak, & Hartmann, 2000).

Synthesis and Structural Studies

6-Bromo-4-methoxyisoquinolin-1(2H)-one has been utilized in various synthesis processes. For example, it has been used in the synthesis of 8-bromoisoquinolines and in studying the crystal structure of secondary amine-borane complexes (Armengol, Helliwell, & Joule, 2000). Additionally, it serves as a precursor for the synthesis of 4-substituted 1(2H)-isoquinolinones via electrophilic trapping of lithiated precursors (Sercel, Sanchez, & Hollis Showalter, 2007).

Application in Antitumor Activity

Compounds structurally related to 6-bromo-4-methoxyisoquinolin-1(2H)-one have been synthesized and evaluated for their cytotoxic activity. These compounds, including derivatives with amino-, alkylamino, and halogen groups, have shown moderate to high potency against various human tumor cell lines, indicating their potential in antitumor applications (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

Synthesis of Drug Intermediates

6-Bromo-4-methoxyisoquinolin-1(2H)-one is also significant in the synthesis of key drug intermediates. It has been utilized in a telescoping process to improve the efficiency of synthesizing certain drug intermediates, contributing to quicker supply and higher yields in pharmaceutical research (Nishimura & Saitoh, 2016).

properties

IUPAC Name

6-bromo-4-methoxy-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-9-5-12-10(13)7-3-2-6(11)4-8(7)9/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTUQYGZVVHFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=O)C2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-4-methoxyisoquinolin-1(2H)-one

Synthesis routes and methods

Procedure details

A round bottom flask was charged with 6-bromo-2h-isoquinolin-1-one (1.0 g, 4.46 mmol), methanol (8 mL), and methanesulfonic acid (0.290 ml, 4.46 mmol) and the flask was cooled to 0° C. In a separate flask, iodosobenzene diacetate (1.581 g, 4.91 mmol) was dissolved in methanol (8 mL) and added to the reaction. The reaction was warmed to room temperature and stirred for one hour, then heated to 50° C. and stirred overnight. The reaction was concentrated and triturated with isopropanol. The solution was stirred for 10 minutes, then filtered. The solids were washed with isopropanol and vacuum dried to afford 6-bromo-4-methoxyisoquinolin-1(2H)-one as a tan solid. (ESI) 254.1 (M+H
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
iodosobenzene diacetate
Quantity
1.581 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

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